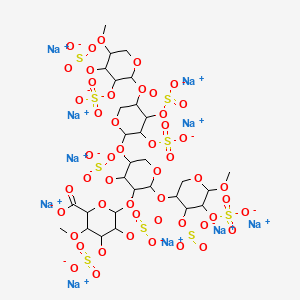
Pentosan polysulfate sodium
Vue d'ensemble
Description
Pentosan polysulfate sodium is a semi-synthetically produced heparin-like macromolecular carbohydrate derivative, which chemically and structurally resembles glycosaminoglycans . It is used to relieve the symptoms of interstitial cystitis (inflammation of the bladder) .
Synthesis Analysis
Pentosan polysulfate sodium (PPS) is synthesized through the chemical sulfonation of a plant-derived β- (1 → 4)-xylan . It is also mentioned that PPS can be obtained by reacting xylan extracted from the bark of a plant such as beech with a sulfating agent such as chlorosulfonic acid or chlorosulfuric acid to form a sulfate and treating the resultant sulfate using sodium hydroxide .Chemical Reactions Analysis
PPS is an unnatural polyanionic polysaccharide and is not amenable to enzymatic breakdown into oligosaccharides for analysis like natural GAGs . Instead, reactive oxygen species are used for the controlled depolymerization of PPS and the resulting oligosaccharide fragments are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to obtain bottom-up information on its composition .Physical And Chemical Properties Analysis
Pentosan polysulfate sodium is a white odorless powder, slightly hygroscopic and soluble in water to 50% at pH 6 . It has a molecular weight ranging from 4000 to 6000 Da .Applications De Recherche Scientifique
- Elmiron has gained attention as a potential treatment for symptomatic knee OA. While pain medications offer only symptomatic relief, growing evidence suggests that Elmiron may be chondroprotective and possess anti-inflammatory effects in knee OA . A recent study called the MaRVeL trial aims to explore the efficacy and safety of oral Elmiron in symptomatic knee OA with dyslipidemia. The trial investigates outcomes such as knee pain severity, patient global assessment, physical function, and quality of life .
- Elmiron has been studied extensively for IC/BPS. In double-blind, placebo-controlled clinical trials, approximately 38% of patients treated with Elmiron for three months reported improvement in their IC/BPS symptoms. In open-label trials, this percentage increased to 61%. Elmiron is believed to work by restoring a damaged, thin, or “leaky” bladder surface .
- An effectiveness and safety study investigated Elmiron’s potential for treating chronic non-bacterial inflammation of the prostate gland. Although the study dates back to 2005, it highlights the compound’s versatility in addressing inflammatory conditions beyond the bladder .
- While the above applications are well-documented, Elmiron’s effectiveness in reducing symptoms (such as pain and urgency) extends beyond these specific conditions. Scientific literature supports its use in various contexts, emphasizing its potential as a therapeutic agent .
Knee Osteoarthritis (OA)
Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)
Chronic Non-Bacterial Inflammation of the Prostate Gland
Other Potential Applications
Mécanisme D'action
Target of Action
Elmiron, or Pentosan polysulfate sodium, primarily targets the Fibroblast Growth Factors (FGFs) . FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development .
Mode of Action
Elmiron is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . It binds to FGFs as well as other heparin-binding growth factors . It has been shown to interact also with the heparin-binding site of FGFR-1 . It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4 .
Biochemical Pathways
It is known that elmiron has anticoagulant and fibrinolytic effects . This suggests that it may influence pathways related to blood clotting and fibrinolysis.
Pharmacokinetics
Elmiron exhibits slow absorption . In a clinical pharmacology study, maximal levels of plasma radioactivity were seen approximately at a median of 2 hours after dosing . Based on urinary excretion of radioactivity, a mean of approximately 6% of an oral dose of Elmiron is absorbed and reaches the systemic circulation . The fraction of Elmiron that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites . Following administration, plasma radioactivity declined with mean half-lives of 27 and 20 hours, respectively . A large proportion of the orally administered dose of Elmiron is excreted in feces as unchanged drug .
Result of Action
The primary result of Elmiron’s action is the relief of bladder pain or discomfort associated with interstitial cystitis . It is thought to work by restoring a damaged, thin, or “leaky” bladder surface . This surface (glycosaminoglycans, or GAG layer) is composed of a coating of mucus, which protects the bladder wall from bacteria and irritating substances in urine .
Action Environment
The action of Elmiron is influenced by various environmental factors. For instance, in clinical trials, Elmiron was administered with water 1 hour before or 2 hours after meals . Furthermore, preclinical studies showed distribution to the uroepithelium of the genitourinary tract with lesser amounts found in the liver, spleen, lung, skin, periosteum, and bone marrow . This suggests that the distribution of Elmiron in the body may influence its action, efficacy, and stability.
Safety and Hazards
Pentosan polysulfate sodium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and can make it easier for you to bleed . It is recommended to avoid inhalation, contact with eyes and skin, and to use only in areas with appropriate exhaust ventilation .
Propriétés
IUPAC Name |
decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJQCBORNZDNDU-UHFFFAOYSA-D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Na10O50S9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, Soluble in water to 50% at pH 6 | |
| Record name | Elmiron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Pentosan | |
Color/Form |
White powder | |
CAS RN |
37319-17-8 | |
| Record name | Elmiron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



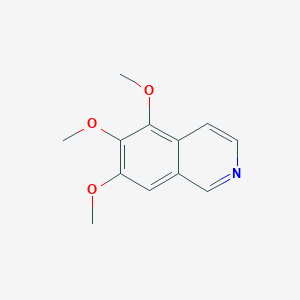
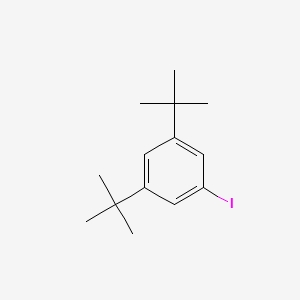
![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)
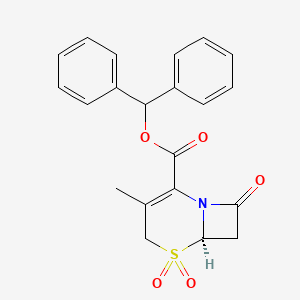
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)



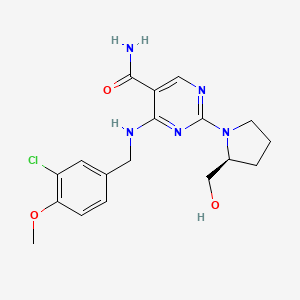
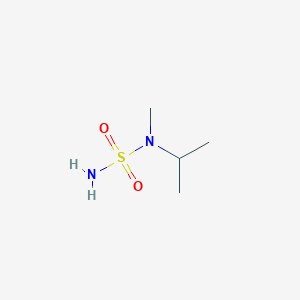


![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)
